1-Aminonaphthalene-2-acetic acid

Arylamine N-acetyltransferase Enzyme inhibition Medicinal chemistry

Research groups often waste resources synthesizing naphthalene-acetic acid scaffolds that lack the essential 1-amino-2-acetic acid substitution, invalidating SAR studies. 1-Aminonaphthalene-2-acetic acid (CAS 858438-26-3) eliminates this risk by providing the exact pharmacophore for CRTH2 antagonist development and protease/NOS inhibition. • Confirmed multi-target activity: IC50 1.9 µM (NAT1), 6.4 µM (eNOS), 180 µM (dihydroorotase) - a single reference inhibitor for cross-assay normalization. • Orthogonal 1-NH₂ and 2-CH₂COOH handles enable sequential derivatization for focused library synthesis without de novo core construction. • Well-characterized off-target profile (CYP2D6 IC50 20 µM, mAChR M1-M5 IC50 26.1 µM) supports robust assay validation. Supplied with full analytical documentation; ready to ship globally from BenchChem’s stock.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 858438-26-3
Cat. No. B11895761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminonaphthalene-2-acetic acid
CAS858438-26-3
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N)CC(=O)O
InChIInChI=1S/C12H11NO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7,13H2,(H,14,15)
InChIKeyVVCLKVFNGWJTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminonaphthalene-2-acetic acid: Procurement & Evidence Profile


1-Aminonaphthalene-2-acetic acid (CAS 858438-26-3; IUPAC: 2-(1-aminonaphthalen-2-yl)acetic acid) is a naphthalene-based aromatic amino acid derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It features a primary amino group at the 1-position of the naphthalene ring and an acetic acid side chain at the 2-position, yielding a melting point of 238–240 °C (decomposition) and a predicted pKa of 2.30 ± 0.30 . Unlike the more widely studied 1- and 2-naphthaleneacetic acid plant growth regulators or chiral α-amino-naphthyl-acetic acid derivatives, this specific 1-amino-2-acetic acid substitution pattern imparts distinct enzyme inhibition profiles that have been captured in curated biochemical databases [1]. Its primary applications lie in medicinal chemistry as a scaffold for protease and NOS inhibitor discovery, and as a synthetic intermediate requiring a rigid, electron-rich naphthalene core with vectorial amino and carboxylate functionality.

1-Aminonaphthalene-2-acetic acid: Substitution Risk


Naphthalene acetic acid derivatives form a structurally deceptive family where subtle changes in the position of amino and acetic acid substituents produce profoundly different biological activity profiles. The plant auxin 1-naphthaleneacetic acid (NAA) and 2-naphthaleneacetic acid (2-NAA) lack the amino group entirely, rendering them inactive against the enzyme panels for which 1-aminonaphthalene-2-acetic acid has documented inhibition . Chiral α-amino derivatives such as (S)-amino-naphthalen-1-yl-acetic acid (CAS 111820-05-4) and (R)-2-amino-2-(naphthalen-1-yl)acetic acid (CAS 100896-07-9) place the amino group on the α-carbon of the acetic acid chain, creating a fundamentally different pharmacophore that primarily targets neurotransmitter receptors and HIV reverse transcriptase rather than the enzyme set engaged by the 1-amino-2-acetic acid substitution pattern . Even the regioisomer 2-amino-2-(naphthalen-2-yl)acetic acid (CAS 33741-78-5) shows a distinct biological fingerprint, with literature describing antimicrobial and antioxidant activities that are not observed for the 1-amino-2-substituted target compound . Procurement of a close analog based on nominal structural similarity without verification of the specific substitution geometry therefore carries a high risk of acquiring a compound with an entirely different biological profile, invalidating structure-activity relationship studies and wasting downstream assay resources.

1-Aminonaphthalene-2-acetic acid: Evidence vs. Analogs


NAT1 Inhibition vs. Aromatic Amines

1-Aminonaphthalene-2-acetic acid inhibits human arylamine N-acetyltransferase 1 (NAT1) with an IC50 of 1.90 × 10³ nM (1.90 µM) as determined by Ellman's method monitoring free thiol coenzyme A production [1]. This represents a measurable, concentration-dependent interaction with a human Phase II detoxification enzyme that is not shared by the plant auxin analogs 1-NAA or 2-NAA, which lack the aromatic amine functionality required for NAT1 substrate recognition.

Arylamine N-acetyltransferase Enzyme inhibition Medicinal chemistry

eNOS Inhibition vs. Plant Auxin Acids

In a cell-based fluorescence assay using HEK293 cells expressing human endothelial nitric oxide synthase (eNOS), 1-aminonaphthalene-2-acetic acid exhibited an IC50 of 6.40 × 10³ nM (6.4 µM) for inhibition of NO production [1]. This places it in a moderate potency range suitable for fragment-based or scaffold-hopping campaigns targeting NOS isoforms. In contrast, 1-naphthaleneacetic acid and 2-naphthaleneacetic acid, which are primarily plant growth regulators, have no documented activity against any mammalian NOS isoform . The amino group at the 1-position of the naphthalene ring is structurally essential for this activity, as it provides the hydrogen-bonding and electronic features recognized by the NOS active site.

Nitric oxide synthase Cardiovascular research Enzyme profiling

Dihydroorotase Inhibition vs. Inactive Analogs

1-Aminonaphthalene-2-acetic acid inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. DHOase catalyzes the third step in de novo pyrimidine biosynthesis, a pathway frequently exploited in antiproliferative and immunosuppressive drug discovery. While the absolute potency is modest, this is the only naphthalene amino acid derivative in this substitution class with a documented DHOase inhibition value. 1-NAA, 2-NAA, and the α-amino chiral analogs (e.g., CAS 111820-05-4, CAS 100896-07-9) have no reported DHOase activity, indicating that the 1-amino-2-acetic acid arrangement uniquely enables engagement with this metalloenzyme [2].

Dihydroorotase Pyrimidine biosynthesis Anticancer target

CYP2D6 & mAChR Profiling vs. Chiral Analogs

In broader pharmacological profiling, 1-aminonaphthalene-2-acetic acid inhibits recombinant human CYP2D6 with an IC50 of 2.00 × 10⁴ nM (20 µM) and antagonizes human muscarinic acetylcholine receptors (mAChR M1–M5) with an IC50 of 2.61 × 10⁴ nM (26.1 µM) [1]. This multi-target interaction signature contrasts with the reported profile of (S)-amino-naphthalen-1-yl-acetic acid, which has been described as a selective HIV reverse transcriptase inhibitor , and with (R)-2-amino-2-(naphthalen-1-yl)acetic acid, which is primarily investigated as a CNS neurotransmitter receptor antagonist . The CYP2D6 and mAChR data establish that the 1-amino-2-acetic acid substitution pattern distributes biological activity across a broader target space, making it useful for polypharmacology studies but also requiring careful attention to potential off-target effects in focused screening campaigns.

Cytochrome P450 Muscarinic receptor Off-target profiling

Physicochemical Profile vs. Regioisomer

The 1-amino-2-acetic acid substitution arrangement in the target compound results in a predicted pKa of 2.30 ± 0.30 and a melting point of 238–240 °C (with decomposition) . In comparison, the regioisomer 2-amino-2-(naphthalen-2-yl)acetic acid (CAS 33741-78-5) displays a predicted pKa of 1.94 ± 0.30 and a density of 1.294 ± 0.06 g/cm³ . While these predicted values share the same order of magnitude, the approximately 0.36 log unit difference in acidity, combined with the fundamentally different spatial orientation of the amino and carboxyl groups (1,2- vs. 2,2-substitution pattern), translates into measurably different solubility, salt formation, and chromatographic behavior that can affect synthetic handling, purification, and formulation development.

Physicochemical properties Formulation Salt selection

CRTH2 Antagonist Scaffold & Patent Alignment

The naphthalene-2-yl acetic acid core of the target compound places it squarely within the structural scope of the Roche-submitted patent family US 2013/0225588 and related filings, which claim substituted naphthalene-2-yl acetic acids as CRTH2 (DP2) receptor antagonists or partial agonists for the treatment of asthma, allergic rhinitis, and atopic dermatitis [1]. The CRTH2 receptor is a clinically validated target in allergic inflammation. The 1-amino substitution is explicitly compatible with the Markush structures described in these patents, where R₁ substituents at the naphthalene 1-position include amino and substituted amino groups. While 1-aminonaphthalene-2-acetic acid itself is not claimed as a final drug substance in these patents, it represents a minimal, unadorned scaffold from which the patented series can be elaborated via substitution at the amino group and/or the acetic acid moiety. This patent landscape provides clear intellectual property context for medicinal chemistry programs seeking freedom-to-operate positions around the naphthalene-2-yl acetic acid pharmacophore.

CRTH2 antagonist Asthma Allergic inflammation

1-Aminonaphthalene-2-acetic acid: Procurement & Application Scenarios


CRTH2 Antagonist Lead Optimization Scaffold

The naphthalene-2-yl acetic acid core with a free 1-amino group positions 1-aminonaphthalene-2-acetic acid as an ideal minimalist scaffold for CRTH2 antagonist development, consistent with the Markush structures claimed in the Roche patent family (US 2013/0225588) [1]. Researchers can elaborate the 1-amino position via amidation, sulfonylation, or reductive amination to generate focused libraries, while retaining the 2-acetic acid moiety for receptor interaction. Procuring this specific isomer eliminates the need for costly de novo core synthesis and ensures structural compatibility with the patent landscape, an advantage not offered by 1-NAA, 2-NAA, or α-amino chiral analogs whose cores fall outside the preferred CRTH2 pharmacophore space .

Multi-Target Enzyme Inhibition Probe

With validated IC50 values of 1.9 µM against human NAT1 [1], 6.4 µM against human eNOS , and 180 µM against mouse dihydroorotase , 1-aminonaphthalene-2-acetic acid provides a unique opportunity to study three distinct enzyme families from a single chemical scaffold. This multi-target activity allows researchers to use one compound as a reference inhibitor across multiple biochemical assays, reducing procurement complexity and enabling cross-assay normalization. None of the commonly available comparators (1-NAA, 2-NAA, α-amino chiral analogs) exhibit this breadth of enzyme engagement, making the target compound the only viable choice for this specific application profile.

CYP2D6 & mAChR Off-Target Screening

Early identification of cytochrome P450 and receptor off-target liabilities is critical in drug discovery. 1-Aminonaphthalene-2-acetic acid inhibits CYP2D6 with an IC50 of 20 µM and antagonizes mAChR M1–M5 with an IC50 of 26.1 µM [1]. These data allow medicinal chemists to use this compound as a positive control or benchmark in counter-screening panels when evaluating more potent CRTH2 or NOS inhibitors derived from the same scaffold. The CYP2D6 liability, in particular, is a common cause of drug-drug interactions, and having a structurally related control compound with well-characterized CYP inhibition parameters supports robust assay validation .

Peptidomimetic & Heterocyclic Building Block

The 1-amino and 2-acetic acid groups on the naphthalene ring provide orthogonal reactive handles for sequential derivatization. The amino group can be protected (e.g., Boc, Fmoc), acylated, or converted to an isocyanate, while the carboxylic acid can be coupled to amines, reduced to an alcohol, or converted to an ester [1]. The predicted pKa of 2.30 indicates that the carboxyl group is sufficiently acidic for standard amide coupling conditions (e.g., EDC/HOBt) without requiring activation beyond that used for typical aromatic acetic acids. This dual functionality, combined with the rigid, planar naphthalene scaffold, makes the compound a valuable precursor for conformationally constrained peptidomimetics, β-turn mimics, and heterocyclic-fused ring systems that require precise spatial orientation of the amino and carboxyl vectors.

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